molecular formula C8H13NO4 B8478940 2-(4-Hydroxypyrrolidin-2-on-1-yl)-ethyl acetate

2-(4-Hydroxypyrrolidin-2-on-1-yl)-ethyl acetate

Cat. No. B8478940
M. Wt: 187.19 g/mol
InChI Key: XBZXYILFISUTDL-UHFFFAOYSA-N
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Patent
US04124594

Procedure details

Twenty-eight ml. of hexamethyldisilazane and 3 drops of trimethylchlorosilane are added to 10 g. γ-amino-3-hydroxybutyric acid in 100 ml. anhydrous acetonitrile. The reaction mixture is heated under reflux in a current of nitrogen until a clear solution is obtained. The resulting mixture is cooled to ambient temperature and 50 ml. propylene oxide are added thereto, followed by the dropwise addition of 9.4 ml. ethyl bromoacetate. The reaction mixture is heated under reflux for 15 hours, cooled to ambient temperature and then evaporated to dryness in vacuo. The residue obtained, which contains crude 2-(4-trimethyl-silyloxypyrrolidin-2-on-1-yl)-ethyl acetate is separated by chromatography on a eluting silica gel column, using ethyl acetate as elution agent. Eight g. 2-(4-Hydroxypyrrolidin-2-on-1-yl)-ethyl acetate are obtained in the form of a colorless oil; b.p. 180° C./0.8 mm.Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-(4-trimethyl-silyloxypyrrolidin-2-on-1-yl)-ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[Si](C)(C)N[Si](C)(C)C.[NH2:10][CH2:11][CH:12]([OH:17])[CH2:13][C:14]([OH:16])=O.C1OC1C.Br[CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25]>C[Si](C)(C)Cl.C(#N)C>[C:24]([O:26][CH2:27][CH2:28][N:10]1[CH2:11][CH:12]([OH:17])[CH2:13][C:14]1=[O:16])(=[O:25])[CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C[Si](Cl)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(CC(=O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OCC
Step Five
Name
2-(4-trimethyl-silyloxypyrrolidin-2-on-1-yl)-ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a current of nitrogen until a clear solution
CUSTOM
Type
CUSTOM
Details
is obtained
ADDITION
Type
ADDITION
Details
followed by the dropwise addition of 9.4 ml
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is separated by chromatography on a eluting silica gel column
WASH
Type
WASH
Details
as elution agent

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCN1C(CC(C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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